![molecular formula C9H8Cl2N4S B427746 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 338391-99-4](/img/structure/B427746.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine
描述
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine: is a chemical compound with the molecular formula C9H8Cl2N4S and a molecular weight of 275.16 g/mol This compound is characterized by the presence of a triazole ring substituted with a 3,4-dichlorobenzyl group and a sulfanyl group
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other triazole compounds, it may interact with its targets via hydrogen bonding or van der waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data
准备方法
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-dichlorobenzyl chloride and 4H-1,2,4-triazol-3-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dimethylformamide (DMF), is used to dissolve the reactants.
Sulfanylation: The 3,4-dichlorobenzyl chloride is reacted with a sulfanylating agent, such as sodium sulfide, to introduce the sulfanyl group.
Triazole Formation: The resulting intermediate is then reacted with 4H-1,2,4-triazol-3-amine to form the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反应分析
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
科学研究应用
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as :
3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: This compound has a similar structure but differs in the position of the dichlorobenzyl group and the triazole ring.
5-[(3,4-dichlorophenyl)methylthio]-1H-1,2,4-triazol-3-amine: This compound has a similar core structure but with different substituents on the triazole ring.
4,5-diphenyl-4H-1,2,4-triazole: This compound has a different substitution pattern on the triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(3-7(6)11)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFIXCVVZQTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NNC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


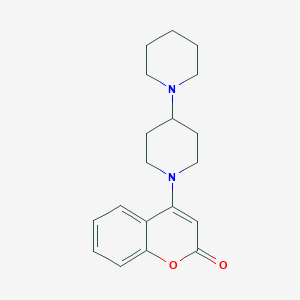
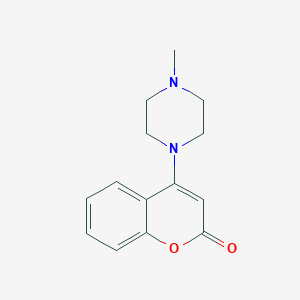
![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)
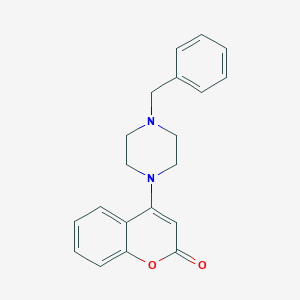
![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
![4-[(1-cinnamyl-4-piperidinyl)amino]-2H-chromen-2-one](/img/structure/B427675.png)
![7-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B427676.png)
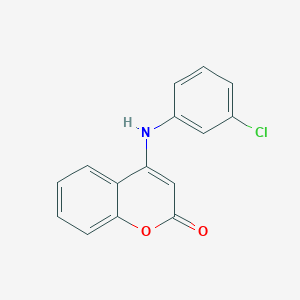
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)
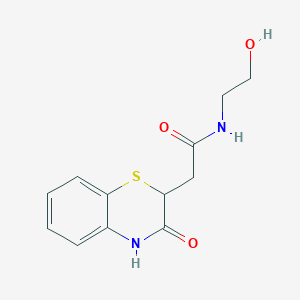
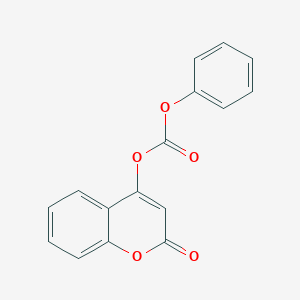

![2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B427688.png)
